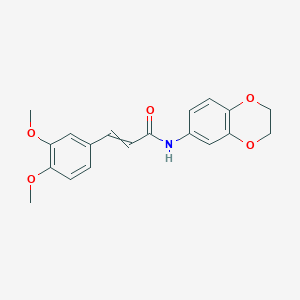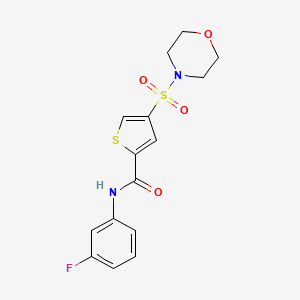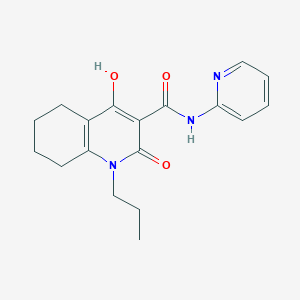![molecular formula C20H20N2O3 B10813396 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B10813396.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a benzo[d][1,3]dioxole ring, a phenylpiperazine moiety, and a propenone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and phenylpiperazine moieties through a propenone linker, often using aldol condensation reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the propenone group, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or ketones.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Uniqueness
The unique combination of the benzo[d][1,3]dioxole ring and the phenylpiperazine moiety, linked by a propenone group, might confer specific biological activities or chemical properties not found in similar compounds.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
InChIキー |
JLYNFGCGJVUQLS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone](/img/structure/B10813328.png)
![1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B10813334.png)
![N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B10813345.png)
![2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10813358.png)

![2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10813377.png)
![4-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B10813381.png)
![4-(Tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B10813382.png)
![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B10813389.png)

![N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide](/img/structure/B10813392.png)

![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
